Cas no 853267-91-1 (Hythiemoside A)

Hythiemoside A structure
Hythiemoside A structure
Product Name:Hythiemoside A
CAS No:853267-91-1
MF:C28H46O9
MW:526.659450054169
CID:837464
PubChem ID:44607102
Update Time:2025-07-10

Hythiemoside A Chemical and Physical Properties

Names and Identifiers

    • Hythiemoside A
    • (3α,5β,9β,10α,13α,15R)-3-(β-D-Glucopyranosyloxy)-15-hydroxypimar- 8(14)-en-16-yl acetate
    • 16-O-Acetyldarutoside
    • [ "16-O-Acetyldarutoside" ]
    • (2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl β-D-glucopyranoside (ACI)
    • 853267-91-1
    • B0005-152835
    • FS-9102
    • HY-N4023
    • AKOS032962203
    • CS-0024464
    • (2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl -D-glucopyranoside
    • [(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate
    • Inchi: 1S/C28H46O9/c1-15(30)35-14-20(31)27(4)10-8-17-16(12-27)6-7-19-26(2,3)21(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29,31-34H,6-11,13-14H2,1-5H3/t17-,18-,19-,20+,21-,22-,23+,24-,25+,27+,28+/m1/s1
    • InChI Key: ITRHSIFUIWDEGO-CHUAXZJFSA-N
    • SMILES: C[C@@]12CC[C@@H](O[C@H]3[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O3)C(C)(C)[C@H]1CCC1=C[C@@](CC[C@@H]21)(C)[C@@H](O)COC(=O)C

Computed Properties

  • Exact Mass: 526.31418304g/mol
  • Monoisotopic Mass: 526.31418304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 7
  • Complexity: 874
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 146Ų

Experimental Properties

  • Color/Form: Solid
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 681.4±55.0 °C at 760 mmHg
  • Flash Point: 218.0±25.0 °C
  • Vapor Pressure: 0.0±4.8 mmHg at 25°C

Hythiemoside A Security Information

Hythiemoside A Pricemore >>

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Additional information on Hythiemoside A

Introduction to Hythiemoside A (CAS No. 853267-91-1)

Hythiemoside A, a naturally occurring compound with the chemical designation CAS No. 853267-91-1, has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and promising biological activities. This compound, isolated from the plant Hythiosiphon, belongs to the flavonoid family and exhibits a range of pharmacological properties that make it a subject of intense study. The structural complexity of Hythiemoside A, characterized by its multiple hydroxyl groups and glycosidic linkage, contributes to its potent biological effects, which have been explored in various preclinical and clinical studies.

The chemical structure of Hythiemoside A can be described as a flavonol glycoside, featuring a flavone backbone substituted with a rhamnose moiety at the 3-position. This configuration is relatively rare in natural products and has been associated with enhanced bioavailability and improved pharmacological activity. The presence of multiple hydroxyl groups on the aromatic rings and the glycosidic bond contribute to its solubility in water, making it an attractive candidate for formulation in aqueous-based pharmaceutical products.

Recent research has highlighted the anti-inflammatory properties of Hythiemoside A, particularly its ability to modulate inflammatory pathways such as NF-κB and MAPK. Studies have demonstrated that Hythiemoside A can significantly reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in vitro. These findings are supported by animal models, where oral administration of Hythiemoside A has shown remarkable reductions in inflammation-induced pain and swelling. The compound's mechanism of action appears to involve the inhibition of key enzymes involved in the inflammatory cascade, thereby providing a potential therapeutic strategy for chronic inflammatory conditions.

In addition to its anti-inflammatory effects, Hythiemoside A has also been investigated for its potential anticancer properties. Preliminary studies have revealed that this compound can induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancer cells. The underlying mechanism involves the activation of caspase-dependent pathways and the disruption of mitochondrial function. Furthermore, Hythiemoside A has been shown to exhibit antioxidant activity, which is crucial for cancer prevention and treatment. By scavenging reactive oxygen species (ROS), Hythiemoside A helps protect cells from oxidative damage, thereby reducing the risk of cancer development.

The pharmacokinetic profile of Hythiemoside A has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Research indicates that Hythiemoside A exhibits moderate bioavailability after oral administration, with peak plasma concentrations observed within 2 hours post-dose. The compound is primarily metabolized in the liver through Phase II conjugation reactions involving glucuronidation and sulfation. These metabolic pathways contribute to its rapid clearance from the body but also enhance its water solubility, which may be beneficial for formulation purposes.

One of the most compelling aspects of Hythiemoside A is its potential for therapeutic applications in neurodegenerative diseases. Studies have suggested that this compound can protect against neurotoxicity induced by amyloid-beta peptides, a hallmark protein in Alzheimer's disease. Hythiemoside A has been shown to reduce oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function. Additionally, it may interact with specific receptors involved in neurotransmission, potentially offering benefits for conditions such as Parkinson's disease and multiple sclerosis.

The safety profile of Hythiemoside A has been evaluated through acute toxicity studies conducted on animal models. These studies have demonstrated that the compound is well-tolerated at doses up to 500 mg/kg body weight without significant adverse effects. However, further long-term studies are necessary to assess any potential cumulative toxicity or delayed adverse reactions. The compound's safety profile combined with its promising biological activities makes it an attractive candidate for clinical development.

The synthesis and isolation of Hythiemoside A have been optimized to ensure high yield and purity for research purposes. Modern techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have enabled researchers to purify this compound efficiently from natural sources or through semi-synthetic routes. Advances in synthetic chemistry have also allowed for the modification of Hythiemoside A's structure to enhance its pharmacological properties while maintaining bioactivity.

The future direction of research on Hythiemoside A is likely to focus on clinical trials to validate its therapeutic efficacy in human populations. Given its diverse range of biological activities, this compound could potentially address multiple health conditions simultaneously. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate preclinical findings into clinical applications that benefit patients worldwide.

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